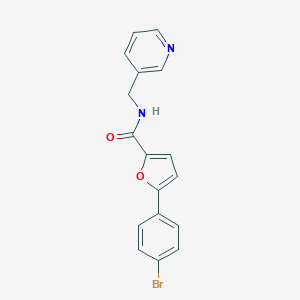![molecular formula C19H14N2OS2 B238767 N-[3-(1,3-benzothiazol-2-yl)-2-methylphenyl]thiophene-2-carboxamide](/img/structure/B238767.png)
N-[3-(1,3-benzothiazol-2-yl)-2-methylphenyl]thiophene-2-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-[3-(1,3-benzothiazol-2-yl)-2-methylphenyl]thiophene-2-carboxamide, also known as BMTP-11, is a synthetic compound that has gained significant attention in the field of cancer research. BMTP-11 has shown promising results in inhibiting the growth of cancer cells and has the potential to become a valuable tool in cancer treatment.
Mécanisme D'action
N-[3-(1,3-benzothiazol-2-yl)-2-methylphenyl]thiophene-2-carboxamide works by inhibiting the activity of the protein Topoisomerase I, which is essential for DNA replication and cell division. By inhibiting this protein, this compound prevents cancer cells from dividing and growing, ultimately leading to their death.
Biochemical and Physiological Effects:
This compound has been shown to have minimal toxicity in normal cells, making it a promising candidate for cancer treatment. However, further studies are needed to fully understand the biochemical and physiological effects of this compound on normal cells.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using N-[3-(1,3-benzothiazol-2-yl)-2-methylphenyl]thiophene-2-carboxamide in lab experiments is its specificity for Topoisomerase I, which allows for targeted inhibition of cancer cells without affecting normal cells. However, one limitation is the difficulty in synthesizing this compound, which may hinder its widespread use in research.
Orientations Futures
1. Investigating the potential of N-[3-(1,3-benzothiazol-2-yl)-2-methylphenyl]thiophene-2-carboxamide in combination with other cancer treatments to enhance its efficacy.
2. Developing more efficient and cost-effective synthesis methods for this compound.
3. Studying the long-term effects of this compound on normal cells to determine its safety for use in cancer treatment.
4. Exploring the potential of this compound in treating other diseases that involve abnormal cell division, such as viral infections and autoimmune disorders.
5. Developing this compound analogs with improved efficacy and reduced toxicity.
Méthodes De Synthèse
N-[3-(1,3-benzothiazol-2-yl)-2-methylphenyl]thiophene-2-carboxamide is synthesized through a multi-step process involving the reaction of 2-methyl-3-nitroaniline with 2-bromo-1,3-benzothiazole, followed by reduction and further reaction with thiophene-2-carboxylic acid. The final product is obtained through purification and isolation.
Applications De Recherche Scientifique
N-[3-(1,3-benzothiazol-2-yl)-2-methylphenyl]thiophene-2-carboxamide has been extensively studied for its potential use in cancer treatment. In vitro studies have shown that this compound is effective in inhibiting the growth of various cancer cell lines, including breast, lung, and colon cancer. In vivo studies have also shown promising results, with this compound significantly reducing tumor growth in animal models.
Propriétés
Formule moléculaire |
C19H14N2OS2 |
|---|---|
Poids moléculaire |
350.5 g/mol |
Nom IUPAC |
N-[3-(1,3-benzothiazol-2-yl)-2-methylphenyl]thiophene-2-carboxamide |
InChI |
InChI=1S/C19H14N2OS2/c1-12-13(19-21-15-7-2-3-9-16(15)24-19)6-4-8-14(12)20-18(22)17-10-5-11-23-17/h2-11H,1H3,(H,20,22) |
Clé InChI |
ZNWFDKFUAJNZRK-UHFFFAOYSA-N |
SMILES |
CC1=C(C=CC=C1NC(=O)C2=CC=CS2)C3=NC4=CC=CC=C4S3 |
SMILES canonique |
CC1=C(C=CC=C1NC(=O)C2=CC=CS2)C3=NC4=CC=CC=C4S3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



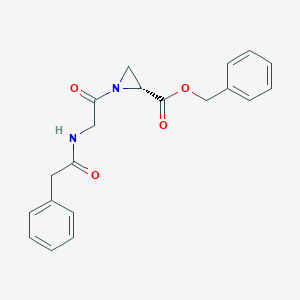
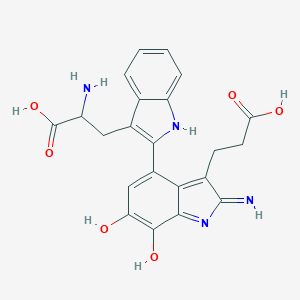
![2-(2,4-Dimethylphenoxy)-n-[4-(trifluoromethoxy)phenyl]acetamide](/img/structure/B238703.png)
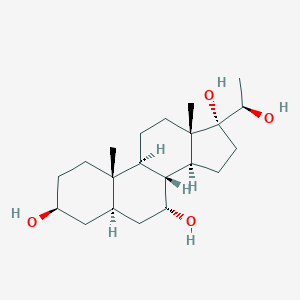
![N-{4-[(3,5-dimethoxybenzoyl)amino]-2-methoxyphenyl}-2-furamide](/img/structure/B238708.png)
![N-[4-(2-furoylamino)-3-methoxyphenyl]nicotinamide](/img/structure/B238711.png)
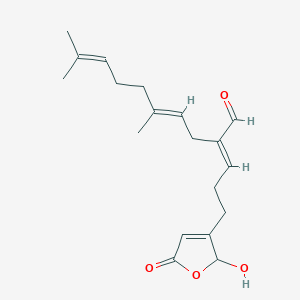
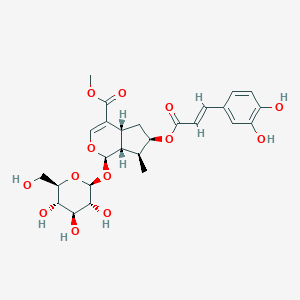
![N-{2-methoxy-4-[(2-methylbenzoyl)amino]phenyl}-2-furamide](/img/structure/B238726.png)
![N-[2-morpholin-4-yl-5-(trifluoromethyl)phenyl]-2-phenylacetamide](/img/structure/B238740.png)
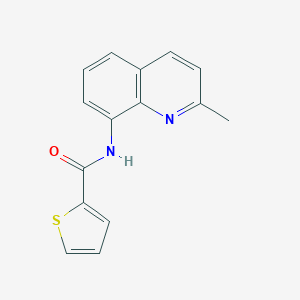
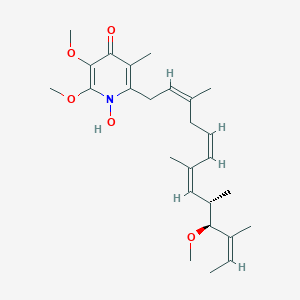
![4-chloro-N-[4-(1-cyanocyclopentyl)phenyl]benzamide](/img/structure/B238748.png)
